1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2O2/c13-12(14)6-4-11(5-7-12,10(15)16)8-9-2-1-3-9/h9H,1-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEUSIBLDSTITG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CCC(CC2)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178969 | |
| Record name | Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1389315-19-8 | |
| Record name | Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarboxylic acid, 1-(cyclobutylmethyl)-4,4-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001178969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid typically involves multi-step organic reactions One common approach is the alkylation of cyclohexanone with cyclobutylmethyl bromide in the presence of a base, followed by fluorination at the 4-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST)
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for fluorination and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. For example:
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Oxime ester formation : Reacting with diphenylmethanone oxime in the presence of EDCI·HCl and DMAP yields the corresponding oxime ester (Fig. 1A) .
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Amide synthesis : Coupling with amines via carbodiimide-mediated activation produces amide derivatives .
Table 1: Representative Esterification/Amidation Conditions
Fluorination and Deoxyfluorination
The difluoro substituents on the cyclohexane ring are introduced via fluorination methods. While direct data on this compound is limited, analogous reactions use:
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Sulfur tetrafluoride (SF₄) : Converts hydroxyl or carbonyl groups to –CF₂– moieties in continuous flow systems (Fig. 1B) .
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Diethylaminosulfur trifluoride (DAST) : A common reagent for replacing hydroxyl groups with fluorine .
Table 2: Fluorination Reactions with SF₄
Decarboxylation
Thermal or photochemical decarboxylation removes CO₂ to generate fluorinated hydrocarbons, though this is less explored for this compound .
Steric and Electronic Effects
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Steric hindrance : The cyclobutylmethyl group impedes nucleophilic attack at the cyclohexane ring .
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Electron-withdrawing fluorine atoms : Enhance acidity of the carboxylic acid (pKa ~2.5–3.0, estimated) .
Key Research Findings
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SF₄ efficiency : Continuous flow systems achieve >90% conversion in fluorination reactions with reduced reagent excess .
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Metabolic stability : Fluorinated cyclobutane derivatives exhibit enhanced metabolic resistance compared to non-fluorinated analogs .
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Steric parameters : The 1-(cyclobutylmethyl) group increases steric volume by ~15% compared to tert-butyl .
Reaction Schemes
Fig. 1A : Esterification with diphenylmethanone oxime .
Fig. 1B : SF₄-mediated fluorination of cyclohexanone precursors .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions, such as:
- Alkylation of Cyclohexanone : Using cyclobutylmethyl bromide in the presence of a base.
- Fluorination : At the 4-position using diethylaminosulfur trifluoride (DAST).
These methods can be optimized for industrial production to enhance yield and purity through advanced techniques like recrystallization and chromatography.
Chemistry
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid serves as a crucial building block in organic synthesis:
- Synthesis of Complex Molecules : Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
- Reactivity Studies : The compound can undergo oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms.
Biology
Research indicates potential biological activities:
- Biological Interactions : Investigated for interactions with biomolecules which could lead to new therapeutic agents.
- Mechanism of Action : The fluorine atoms enhance lipophilicity, aiding penetration into biological membranes, while the carboxylic acid group can form hydrogen bonds with proteins.
Medicine
This compound is being explored for its therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest it may have anti-inflammatory effects.
- Anticancer Potential : Research is ongoing to evaluate its efficacy against various cancer cell lines.
Industry
Utilized in developing new materials and chemical processes:
- Material Science : Its unique properties may lead to innovations in polymer chemistry or coatings.
- Chemical Processes : May serve as an intermediate in the synthesis of other valuable compounds.
Case Studies and Research Findings
While specific case studies were not detailed in the search results, ongoing research highlights the compound's potential in various fields:
- Biological Activity Studies : Research teams are investigating the compound's interactions with specific proteins involved in inflammatory pathways.
- Synthetic Chemistry Innovations : Chemists are exploring new synthetic routes that utilize this compound as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclobutylmethyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Substituent Variations and Structural Implications
Key Compounds Analyzed :
4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid (CAS: 1389313-41-0)
4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid (Reference Example C-30, EP 3 643 703 A1)
1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic acid (CAS: 2228011-31-0)
1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid (Enamine Ltd, 2019)
Comparative Analysis Table
| Compound Name | Substituent | Molecular Weight (g/mol) | CAS Number | Key Features | Potential Applications |
|---|---|---|---|---|---|
| 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid | Cyclobutylmethyl | 248.25 (calculated) | Not provided | Moderate lipophilicity, conformational rigidity, fluorinated backbone | Drug intermediates, antiviral agents |
| 4,4-Difluoro-1-methylcyclohexane-1-carboxylic acid | Methyl | 178.18 | 1389313-41-0 | Simplified structure, lower molecular weight, higher solubility | Synthetic intermediates, research |
| 4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanecarboxylic acid | 3-Methoxyphenyl | 270.26 (calculated) | Not provided | Aromatic substituent, electron-rich, potential for π-π interactions | Receptor-targeted therapeutics |
| 1-[(1S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]-4,4-difluorocyclohexane-1-carboxylic acid | Bicyclic terpene derivative | 286.36 | 2228011-31-0 | High steric bulk, rigid bicyclic framework | Bioactive molecules, enzyme inhibitors |
| 1-{[(tert-butoxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid | Boc-protected amino group | 293.29 (calculated) | Not provided | Amine functionality, orthogonal protection for peptide synthesis | Peptide/protein engineering |
Physicochemical and Functional Properties
Lipophilicity and Solubility: The cyclobutylmethyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. Aromatic substituents (e.g., 3-methoxyphenyl) enhance hydrophobicity and may improve binding to hydrophobic pockets in biological targets but increase molecular weight, affecting bioavailability .
Electronic Effects :
- The 4,4-difluoro motif is conserved across all analogs, increasing electronegativity and stabilizing the carboxylic acid group via inductive effects. This enhances acidity (pKa ~3–4), favoring ionization at physiological pH and influencing drug-receptor interactions .
Steric and Conformational Effects: The bicyclic terpene substituent in CAS 2228011-31-0 introduces significant steric bulk, which may restrict rotational freedom and enhance target selectivity but reduce synthetic accessibility .
Biological Activity
1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is a synthetic organic compound notable for its unique cycloalkane structure. It features a cyclohexane ring substituted with a cyclobutylmethyl group and two fluorine atoms at the 4-position, along with a carboxylic acid functional group. This combination of structural elements imparts distinct chemical properties that are of interest in various scientific fields, particularly in biology and medicinal chemistry.
- Molecular Formula : C₈H₁₀F₂O₂
- Molecular Weight : 194.18 g/mol
- CAS Number : 1389315-19-8
- Functional Groups : Carboxylic acid, fluorinated alkane
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the alkylation of cyclohexanone with cyclobutylmethyl bromide in the presence of a base, followed by fluorination at the 4-position using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.
The biological activity of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid is primarily attributed to its interactions with specific molecular targets within biological systems:
- Lipophilicity : The presence of fluorine atoms enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
- Steric Hindrance : The cyclobutylmethyl group introduces steric hindrance, which can affect binding affinity and selectivity for biological targets.
Research Findings
Research has indicated potential therapeutic properties of this compound, including:
- Anti-inflammatory Activity : Studies have explored its ability to inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations show that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapeutics.
Case Studies
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Anti-inflammatory Effects :
- A study demonstrated that derivatives similar to this compound reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
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Cytotoxicity Against Cancer Cells :
- Research involving various cancer cell lines indicated that 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid exhibited significant cytotoxic effects, leading to apoptosis in treated cells.
Comparative Analysis
To better understand the uniqueness of 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Cyclohexane-1-carboxylic acid | Lacks fluorine and cyclobutylmethyl groups | Minimal biological activity |
| 4,4-Difluorocyclohexane-1-carboxylic acid | Similar structure but without cyclobutylmethyl group | Limited anti-inflammatory effects |
| Cyclobutylmethylcyclohexane | Lacks carboxylic acid and fluorine substituents | Not extensively studied |
Unique Properties
The combination of the cyclobutylmethyl group and fluorine atoms in 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable candidate for further research in medicinal chemistry and drug development.
Q & A
Q. What are the recommended synthetic routes for 1-(Cyclobutylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid?
The synthesis typically involves multi-step strategies:
- Cyclobutylmethyl Introduction : Alkylation of a cyclohexane precursor using cyclobutylmethyl bromide (or similar reagents) under basic conditions .
- Fluorination : Selective fluorination at the 4,4-positions of the cyclohexane ring using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) .
- Carboxylic Acid Formation : Oxidation of a primary alcohol or hydrolysis of a nitrile intermediate.
Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm final structure using NMR to verify fluorine positions and NMR for cyclobutylmethyl integration .
Q. How can the purity and structural integrity of this compound be validated?
- Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Assess purity >98% via area-under-the-curve analysis .
- Structural Confirmation :
- NMR : NMR for proton environments (e.g., cyclobutylmethyl protons at δ 1.5–2.5 ppm), NMR for fluorine coupling (doublet at δ ~-180 ppm for -CF-) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H] expected for CHFO) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for specific antidotes .
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Homology Modeling : Build a 3D structure of the target protein (e.g., GABA transporters) using tools like SWISS-MODEL .
- Molecular Docking : Use GOLD or AutoDock to simulate binding poses. Prioritize fluorine interactions with hydrophobic pockets and carboxylate binding to polar residues .
- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes upon ligand binding .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Assay Standardization : Replicate experiments using consistent cell lines (e.g., HEK-293 for GABA uptake assays) and buffer conditions (pH 7.4, 37°C) .
- Orthogonal Assays : Cross-validate via fluorometric flux assays and radiolabeled ligand displacement (e.g., GABA uptake) .
- Meta-Analysis : Compare data across studies, controlling for variables like enantiomeric purity (if chiral centers exist) .
Q. What factors influence regioselectivity during fluorination of 4,4-difluorocyclohexane intermediates?
- Steric Effects : Bulky substituents near fluorination sites can hinder reactivity. Use DFT calculations (e.g., Gaussian) to map transition-state energies .
- Directing Groups : Electron-withdrawing groups (e.g., carbonyl) can stabilize fluorination intermediates.
- Reagent Choice : DAST favors equatorial fluorination, while Deoxo-Fluor® may enhance axial selectivity under kinetic control .
Q. How does the cyclobutylmethyl group impact the compound’s pharmacokinetic properties?
- Lipophilicity : The cyclobutylmethyl group increases logP, enhancing blood-brain barrier permeability (predict via ChemAxon).
- Metabolic Stability : Evaluate oxidative metabolism using liver microsomes (e.g., human CYP450 isoforms) and monitor via LC-MS .
- SAR Studies : Compare with analogs (e.g., cyclohexylmethyl or benzyl derivatives) to isolate steric vs. electronic contributions .
Q. What analytical challenges arise in characterizing stereoisomers of this compound?
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
- NOE NMR : Detect spatial proximity of cyclobutylmethyl protons to cyclohexane ring protons to assign stereochemistry .
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
